4-Nitro-1-(oxolan-2-ylmethyl)-1h-pyrazole
Overview
Description
4-Nitro-1-(oxolan-2-ylmethyl)-1H-pyrazole, commonly known as NOPT, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. NOPT has a unique structure that makes it a promising candidate for drug development, and its synthesis method is relatively simple.
Scientific Research Applications
Energetic Materials Synthesis
The nitro and oxadiazole groups present in the compound make it a candidate for the synthesis of energetic materials. Researchers have developed methods to substitute the nitro group with nucleophiles, leading to the creation of various derivatives that can serve as powerful explosives with potential applications in military and aerospace engineering .
Pharmaceutical Drug Development
Derivatives of pyrazole, such as the compound , have been studied for their therapeutic potential. The structural motif of pyrazole is found in various drugs, indicating its significance in medicinal chemistry. The compound could be a precursor or an intermediate in the synthesis of drugs targeting diseases like cancer and arthritis .
properties
IUPAC Name |
4-nitro-1-(oxolan-2-ylmethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)7-4-9-10(5-7)6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTCKXRXKVVUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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